molecular formula C19H19N3O4 B2513874 2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid CAS No. 866149-17-9

2-{4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid

Cat. No.: B2513874
CAS No.: 866149-17-9
M. Wt: 353.378
InChI Key: IUPSRCJRVQLHCV-UHFFFAOYSA-N
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Description

2-{4-[4-(Benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoic acid is a synthetic compound that belongs to the triazole class of compounds. Its structure features a triazole ring, which is a five-membered ring containing three nitrogen atoms, along with various functional groups such as a benzyloxyphenyl and a propanoic acid moiety. This compound is of significant interest in various fields due to its potential biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically starts with readily available chemicals like benzyl alcohol, phenylhydrazine, and acetic anhydride.

  • Reaction Steps:

    • The first step involves the condensation of benzyl alcohol with phenylhydrazine to form 4-(benzyloxy)phenylhydrazine.

    • This intermediate then undergoes cyclization with acetic anhydride to form the triazole ring, resulting in 4-[4-(benzyloxy)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole.

    • Finally, the addition of propanoic acid results in the formation of this compound.

  • Reaction Conditions: These reactions are typically carried out in organic solvents like ethanol or dichloromethane at temperatures ranging from room temperature to 80°C, under reflux conditions.

Industrial Production Methods:

  • The industrial synthesis often involves a similar route but on a larger scale, with careful control over reaction parameters to ensure high yield and purity.

  • Continuous flow reactors and advanced purification techniques like chromatography and recrystallization are employed.

Types of Reactions It Undergoes:

  • Oxidation: This compound can be oxidized to form derivatives with different oxidation states, affecting its biological activity.

  • Reduction: It can undergo reduction, particularly at the benzyloxy group, to form dehydroxy derivatives.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a catalyst like ferric chloride (FeCl₃).

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives.

  • Reduction Products: Deoxy derivatives.

  • Substitution Products: Halogenated or nitrated compounds.

Chemistry:

  • Used as a building block in organic synthesis for creating more complex molecules.

  • Employed in studying reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor or activator.

  • Studied for its interactions with various biomolecules.

Medicine:

  • Explored for its therapeutic potential in treating diseases, owing to its ability to modulate biological pathways.

Industry:

  • Utilized in the manufacture of specialty chemicals and materials.

  • Applications in developing new polymers and resins.

Mechanism of Action

  • Molecular Targets: This compound targets specific enzymes or receptors, depending on its structural modifications.

  • Pathways Involved: It may interact with signaling pathways involving nitrogen and oxygen radicals, affecting cellular processes such as proliferation and apoptosis.

  • Effects: Its effects are mediated through binding interactions with proteins, altering their function and activity.

Unique Features:

  • The presence of a benzyloxyphenyl group enhances its hydrophobic interactions compared to similar triazole compounds.

  • The propanoic acid moiety provides a site for further chemical modifications, increasing its versatility in synthetic applications.

Comparison with Similar Compounds

  • Triazolam: Shares the triazole ring but differs significantly in functional groups and biological activity.

  • Ibuprofen: Similar propanoic acid structure but belongs to a different class (NSAIDs) and has different pharmacological properties.

This compound stands out due to its unique combination of structural features and reactivity, making it a valuable subject for further research and application in various scientific fields.

Properties

IUPAC Name

2-[3-methyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-13(18(23)24)22-19(25)21(14(2)20-22)16-8-10-17(11-9-16)26-12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPSRCJRVQLHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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